2-Methylserine
Description
Significance of 2-Methylserine as a Non-Proteinogenic α,α-Disubstituted Amino Acid
Non-proteinogenic amino acids are compounds that are not directly encoded by the genetic code for protein synthesis, yet they play crucial roles in biological systems and are extensively synthesized and studied in laboratories wikipedia.org. This compound falls into this category, specifically as an α,α-disubstituted amino acid. This classification means that the alpha-carbon atom, which typically bears a hydrogen atom and a side chain in proteinogenic amino acids, is substituted with two non-hydrogen groups – in this case, an amino group and a methyl group wikipedia.orgresearchgate.net.
The presence of the methyl group at the alpha-carbon renders this compound chiral (except for the racemic DL-form) and introduces steric bulk that can influence molecular conformation and interactions. For instance, α-aminoisobutyric acid (AIB), also known as α-methylalanine, a related α,α-disubstituted amino acid, is known to be a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-dimethyl group wikipedia.org. Similarly, the α-methyl substitution in this compound can significantly alter peptide backbone flexibility and secondary structure formation lodz.pl. Furthermore, this compound and its derivatives have been identified in natural products, including certain antibiotics, highlighting their biological relevance beyond laboratory synthesis wikipedia.orglodz.pl. Its utility as a chiral building block in organic synthesis is well-established, enabling the construction of more complex molecules lodz.plchemicalbook.com.
Role in Peptide and Peptidomimetic Design Research
The incorporation of non-proteinogenic amino acids like this compound into peptide sequences or their use in designing peptidomimetics offers a powerful strategy to modulate the properties of peptides. Peptidomimetics are compounds designed to mimic the biological activity of peptides but often possess enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and altered conformational preferences upc.edunih.govnih.gov.
This compound serves as a valuable component in this field due to its ability to introduce conformational constraints and alter peptide backbone geometry researchgate.netresearchgate.net. By replacing natural amino acids with this compound, researchers can create more rigid peptide structures, which can help in stabilizing specific bioactive conformations or increasing resistance to proteolytic cleavage lodz.plresearchgate.net. Studies have explored the use of α-methylserine in the synthesis of conformationally constrained analogs and as a precursor for valuable building blocks used in peptide and peptidomimetic therapeutics researchgate.netresearchgate.net. For example, α-substituted serine analogs have been employed in the synthesis of enkephalin analogs, and X-ray diffraction analyses of dipeptides containing α-methylserine have provided insights into their structural behavior researchgate.netcnr.it. The development of therapeutic agents often leverages the unique properties conferred by such modified amino acids researchgate.netresearchgate.net.
Overview of this compound Derivatives in Biochemical and Medicinal Chemistry Studies
The chemical versatility of this compound allows for the synthesis of numerous derivatives that are crucial in biochemical and medicinal chemistry research. Protected forms of this compound, such as N,O-protected-(S)-2-methylserine, are synthesized on substantial scales, often multikilogram quantities, to serve as key intermediates for further synthetic elaborations acs.orgacs.org. These protected derivatives are essential for controlled peptide synthesis and the creation of more complex molecular architectures acs.orgacs.org.
This compound itself acts as a starting material for the synthesis of various other α-methyl α-amino acids, expanding the repertoire of available building blocks for chemical synthesis chemicalbook.com. Research has explored the potential neurological activity of O-phosphate esters derived from α-methylserine lodz.pl. Furthermore, derivatives of this compound have been utilized in the synthesis of novel glycoamino acid building blocks, which are important for creating constrained glycopeptides researchgate.net. The enzymatic resolution of α-methylserine derivatives, such as N-benzoyl-α-methylserine ethyl ester, through lipase-mediated acetylation has been employed to obtain enantiomerically pure forms, which are critical for stereoselective synthesis and drug development lodz.plresearchgate.net. The synthesis of specific derivatives like (S)-α-methyl-serine methyl ester hydrochloride has also been achieved using advanced asymmetric catalysis, ensuring high stereocontrol tandfonline.com. These synthetic efforts and the study of various derivatives underscore the compound's importance in drug design and the exploration of new bioactive molecules researchgate.net.
Table 1: Physicochemical Properties of this compound
| Property | 2-Methyl-L-serine (L-form) | DL-2-Methylserine (DL-form) |
| Molecular Formula | C4H9NO3 | C4H9NO3 |
| Molecular Weight | 119.12 g/mol | 119.12 g/mol |
| CAS Number | 16820-18-1 | 3398-40-1 |
| Melting Point | 286-288 °C | 253-263 °C |
| Chirality | Chiral | Racemic |
| Solubility (Water) | Slightly | Not specified |
| Stability | Hygroscopic | Not specified |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUUKBXTEOFITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346506 | |
| Record name | alpha-Methyl-DL-serine | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-29-3, 3398-40-1 | |
| Record name | 2-Methylserine | |
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| Record name | DL-2-Methylserine | |
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| Record name | NSC163492 | |
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| Record name | DL-2-Methylserine | |
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| Record name | alpha-Methyl-DL-serine | |
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| Record name | 2-methyl-DL-serine | |
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| Record name | DL-2-METHYLSERINE | |
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Synthetic Methodologies for 2 Methylserine and Its Chiral Derivatives
Enantioselective Synthesis Strategies
The pursuit of enantiomerically pure 2-methylserine has driven the exploration of various asymmetric synthesis techniques, leveraging chiral catalysts, auxiliaries, and starting materials.
Sharpless Asymmetric Dihydroxylation Approaches for (S)- and (R)-2-Methylserines
The Sharpless asymmetric dihydroxylation (AD) reaction has been effectively applied to the synthesis of enantiomerically pure 2-methylserines, typically starting from derivatives of 2-methyl-2-propenoic acid. For instance, the Weinreb amide of 2-methyl-2-propenoic acid has served as a substrate for AD-mix-α or AD-mix-β, yielding chiral diols which are then transformed through a series of steps into protected α-methylserine derivatives researchgate.netuah.esunirioja.esgoogle.com. This approach allows for the stereodivergent synthesis of both (S)- and (R)-enantiomers by selecting the appropriate AD-mix formulation. For example, using AD-mix-α with 2-methyl-2-propenoic acid derivatives can lead to the formation of diols that, after hydrolysis and esterification, provide precursors for (S)-α-methylserine unirioja.es.
Stereoselective Enolate Methylation of Chiral Cyclic L-Serine Derivatives
Another prominent strategy involves the stereoselective enolate methylation of chiral cyclic derivatives of L-serine. This method often utilizes protected serine derivatives that form cyclic structures, such as oxazolidines, which can then undergo diastereoselective alkylation. For example, a four-step telescoped process starting from L-serine methyl ester, involving the formation of a chiral cyclic L-serine derivative, followed by stereoselective enolate methylation under cryogenic conditions, has been developed for the large-scale production of N,O-protected (2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid with high enantiomeric excess (98% ee) researchgate.netacs.orgmolaid.com. These cyclic intermediates provide a rigid framework that directs the incoming methyl group to a specific face of the enolate, thereby controlling the stereochemistry at the α-carbon.
Synthesis from 2-Methyl-2-Propenoic Acid Derivatives
As mentioned in section 2.1.1, derivatives of 2-methyl-2-propenoic acid serve as versatile starting materials for accessing this compound. Beyond the Sharpless AD, other transformations of these acrylic acid derivatives can be employed. For example, the Weinreb amide of 2-methyl-2-propenoic acid has been used in conjunction with Sharpless asymmetric aminohydroxylation (AA) reactions, although this route sometimes resulted in regioisomeric products and lower enantioselectivities compared to the AD approach uah.es. Nonetheless, the facile availability of 2-methyl-2-propenoic acid makes its derivatives attractive starting points for various synthetic pathways.
Application of Chiral Tricycloiminolactones
Chiral tricycloiminolactones, derived from natural products like camphor, offer a robust platform for the asymmetric synthesis of α-amino acids, including this compound. The strategy typically involves an aldol (B89426) reaction between a methylated tricycloiminolactone and formaldehyde (B43269). This reaction constructs the necessary stereochemistry at the α-carbon of this compound. Subsequent cleavage of the chiral auxiliary and further transformations yield the desired enantiomerically pure α-methylserine acs.org. This method leverages the inherent chirality of the auxiliary to direct the stereochemical outcome of the aldol condensation.
Racemic Synthesis and Resolution Methods
While direct enantioselective synthesis is often preferred, racemic synthesis followed by chiral resolution remains a viable and sometimes more economical approach, especially for large-scale production.
One common method for obtaining enantiomerically enriched this compound involves the diastereomeric salt resolution of racemic this compound methyl ester. This is achieved by forming salts with chiral acids, such as (1S)-(+)-camphorsulfonate, which allows for the separation of diastereomeric salts through crystallization. The desired enantiomer can then be liberated from the purified salt researchgate.netacs.orgthieme-connect.com.
Enzymatic kinetic resolution offers another powerful avenue for resolving racemic mixtures. Lipase-mediated acetylation has been successfully applied to derivatives of this compound, such as (±)-N-benzoyl-α-methylserine ethyl ester. Using enzymes like Novozym® 435, selective acetylation of one enantiomer can be achieved, allowing for the isolation of the unreacted enantiomer or the acetylated product with high enantiomeric excess. For example, acetylation of (±)-N-benzoyl-α-methylserine ethyl ester with isopropenyl acetate (B1210297) using Novozym® 435 yielded (S)-N-Benzoyl-α-methylserine ethyl ester with 94% ee and (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester with 82% ee at 54% conversion, with an enantioselectivity ratio (E) of 35 lodz.pllodz.plresearchgate.net.
Other resolution techniques include the separation of diastereomeric complexes formed during synthesis. For instance, the use of Ni(II) complexes based on chiral recyclable reagents has enabled the synthesis of both enantiomers of α-methylserine, with separation of intermediate diastereomeric complexes achieved through crystallization lookchem.com.
Compound List:
this compound
(S)-2-Methylserine
(R)-2-Methylserine
(S)-α-methyl-serine methyl ester hydrochloride
(S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid
(2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid
2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal
di-p-chlorobenzyl azodicarboxylate
D-3-(1-Naphthyl)-alanine
2-methyl-2-propenoic acid
Weinreb amide of 2-methyl-2-propenoic acid
(S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinal
(S)-α-methylserine methyl ester
(R)-α-methylserine methyl ester
(S)-α-methylserine
(R)-α-methylserine
racemic this compound methyl ester
(1S)-(+)-camphorsulfonate
(±)-N-Benzoyl-α-methylserine ethyl ester
(S)-N-Benzoyl-α-methylserine ethyl ester
(R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester
(±)-4-hydroxymethyl-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one
N-Fmoc-MeSer-OPfp
N-Boc-l-serine methyl ester
N-Boc-d-serine methyl ester
(S)-α-MeSer
(R)-α-MeSer
(2S, 3R)-4-methylsulfonylphenylserine [(2S, 3R)-MPS]
N-benzoyl-2-methylserine
(S)-N-benzoyl-2-methylserine
(R)-N-benzoyl-2-methylserine
(±)-5-Benzoylamino-5-methyl-4-oxo-1,3-dioxane
N-Boc-protected serine
(S)-N-Boc-a-methylserine methyl ester
(R)-N-Boc-a-methylserine methyl ester
(S)-13
(R)-13
(S)-16
(R)-16
(S)-2-methylserine
(R)-2-methylserine
N-Boc-a-methylserinal acetonides
(S)-2-methylserine methyl ester hydrochloride
(R)-2-methylserine methyl ester hydrochloride
(S)-α-methyl-serine methyl ester hydrochloride
(R)-α-methyl-serine methyl ester hydrochloride
N-Boc-protected α-methylserine methyl esters
(S)-N-Boc-N,O-isopropylidene-α-methylserinal
(R)-N-Boc-N,O-isopropylidene-α-methylserinal
N-Boc-a-methylserine methyl ester
(S)-N-Boc-a-methylserine methyl ester
(R)-N-Boc-a-methylserine methyl ester
(S)-2-methylserine methyl ester
(R)-2-methylserine methyl ester
(S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid
(2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid
N-Fmoc-MeSer-OPfp
(S)-α-methylserine methyl ester hydrochloride
(S)-α-methylserine
(R)-α-methylserine
(±)-N-Benzoyl-α-methylserine ethyl ester
(S)-N-Benzoyl-α-methylserine ethyl ester
(R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester
(±)-4-hydroxymethyl-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one
(±)-5-Benzoylamino-5-methyl-4-oxo-1,3-dioxane
N-Boc-l-serine methyl ester
N-Boc-d-serine methyl ester
N-Boc-protected serine
(S)-α-MeSer
(R)-α-MeSer
(2S, 3R)-4-methylsulfonylphenylserine [(2S, 3R)-MPS]
N-benzoyl-2-methylserine
(S)-N-benzoyl-2-methylserine
(R)-N-benzoyl-2-methylserine
N-Boc-a-methylserinal acetonides
(S)-13
(R)-13
(S)-16
(R)-16
(S)-2-methylserine methyl ester
(R)-2-methylserine methyl ester
(S)-3-tert-butoxycarbonyl-2,2,4-trimethyl-1,3-oxazolidine-4-carboxylic acid
(2R,4S)-2-tert-butyl-3-tert-butoxycarbonyl-4-methyl-1,3-oxazolidine-4-carboxylic acid
N-Fmoc-MeSer-OPfp
(S)-α-methylserine methyl ester hydrochloride
(S)-α-methylserine
(R)-α-methylserine
(±)-N-Benzoyl-α-methylserine ethyl ester
(S)-N-Benzoyl-α-methylserine ethyl ester
(R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester
(±)-4-hydroxymethyl-4-methyl-2-phenyl-1,3-oxazol-5(4H)-one
(±)-5-Benzoylamino-5-methyl-4-oxo-1,3-dioxane
N-Boc-l-serine methyl ester
N-Boc-d-serine methyl ester
N-Boc-protected serine
(S)-α-MeSer
(R)-α-MeSer
(2S, 3R)-4-methylsulfonylphenylserine [(2S, 3R)-MPS]
N-benzoyl-2-methylserine
(S)-N-benzoyl-2-methylserine
(R)-N-benzoyl-2-methylserine
N-Boc-a-methylserinal acetonides
(S)-13
(R)-13
(S)-16
(R)-16
Table 1: Key Enantioselective Synthesis Methods for this compound and Derivatives
| Method | Starting Material(s) | Key Reagent(s)/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Primary Reference(s) |
| Sharpless Asymmetric Dihydroxylation (AD) | 2-methyl-2-propenoic acid derivatives (e.g., Weinreb amide) | AD-mix-α or AD-mix-β | Variable | High | researchgate.netuah.esunirioja.esgoogle.com |
| Stereoselective Enolate Methylation of Cyclic Serine Derivatives | L-serine methyl ester derivatives (cyclic) | Base (e.g., LDA), cryogenic conditions | Moderate | >98% | researchgate.netacs.orgmolaid.com |
| Asymmetrically Catalyzed Amination | 2-methyl-3-((4-(trifluoromethyl)benzyl)oxy)propanal | D-3-(1-Naphthyl)-alanine derivative (organocatalyst) | Moderate | High (e.g., 73%) | tandfonline.comtandfonline.comx-mol.netnih.gov |
| Aldol Reaction with Chiral Tricycloiminolactones | Methylated tricycloiminolactones, formaldehyde | Chiral auxiliary (tricycloiminolactone) | Variable | High | acs.org |
| Ni(II) Complex Catalysis with Chiral Auxiliary | Various | Ni(II) complexes based on chiral recyclable reagents | Variable | High (after separation) | lookchem.comrsc.org |
Table 2: Racemic Synthesis and Resolution Methods for this compound Derivatives
| Method | Substrate | Resolution Agent/Enzyme | Outcome (ee/yield) | Primary Reference(s) |
| Diastereomeric Salt Resolution | Racemic this compound methyl ester | (1S)-(+)-Camphorsulfonate | Access to enantiomerically pure protected forms (>99% ee) | researchgate.netacs.orgthieme-connect.com |
| Lipase-Mediated Kinetic Resolution (Acetylation) | (±)-N-Benzoyl-α-methylserine ethyl ester | Novozym® 435 (Lipase) | (S)-ester: 94% ee; (R)-O-acetyl ester: 82% ee (at 54% conversion, E=35) | lodz.pllodz.plresearchgate.net |
| Crystallization of Diastereomeric Complexes | Intermediate complexes from Ni(II) catalysis | Separation via crystallization | Enantiomerically pure products obtained | lookchem.com |
| Chiral HPLC | N-benzoyl-2-methylserine | CHIRAL-AGP column | Direct resolution of enantiomers possible | chromtech.net.au |
| Diastereoselective Alkylation of Cyclic N,O-acetals | Serine/Isoserine-derived N,O-acetals | Alkylating agents (e.g., MeI), base (e.g., LHMDS) | High diastereoselectivity (>90% de) leading to chiral quaternary α-alkylserine and threonine derivatives. | unav.edunih.gov |
| Activation with Chiral Triazine Reagents | Racemic N-benzoyl derivatives of this compound | Strychnine, brucine, sparteine, etc. | Enantiomerically enriched oxazolinones (e.g., 12-36% ee for methyl substituent) | icm.edu.pl |
Biological Roles and Metabolic Pathways Involving 2 Methylserine
Participation in Amino Acid Metabolism
The metabolism of amino acids is a complex network of interconnected pathways essential for cellular function. 2-Methylserine, as an analog of a central amino acid, can intersect with these pathways, providing insights into their regulation and enzymatic mechanisms.
The metabolic pathways of glycine (B1666218), serine, and threonine are intricately linked, serving as crucial hubs for biosynthesis and energy metabolism. kegg.jpgenome.jp Serine is a precursor for glycine synthesis, a reaction that is a primary source of one-carbon units for the cell. nih.govnih.gov Threonine can also be metabolized to glycine. researchgate.net
This compound can act as an analog in these pathways. For instance, it has been observed to be a substrate for enzymes that typically act on serine or threonine. This interaction allows researchers to study the substrate specificity and reaction mechanisms of these enzymes. The presence of the alpha-methyl group can alter the reaction kinetics or lead to the formation of specific intermediates, thereby illuminating the catalytic process.
One-carbon metabolism is a vital network of reactions that transfers one-carbon units for the synthesis of nucleotides, amino acids, and other essential biomolecules. nih.govproteopedia.org This process is heavily dependent on the cofactor tetrahydrofolate (THF) and its derivatives, which act as carriers of these one-carbon units. ditki.com The primary entry point of one-carbon units into this cycle is the conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT). researchgate.netnih.gov
This compound can influence one-carbon metabolism through its interaction with SHMT. By acting as a substrate or inhibitor of this enzyme, it can modulate the production of 5,10-methylenetetrahydrofolate, a key intermediate in the folate cycle. wikipedia.org The study of how this compound affects this pathway helps to elucidate the regulatory mechanisms that control the flow of one-carbon units for various biosynthetic processes.
Enzyme Interactions and Inhibition Mechanisms
The specific chemical structure of this compound allows it to interact with several key enzymes in amino acid metabolism, often acting as a substrate or an inhibitor. These interactions have been pivotal in characterizing the active sites and catalytic mechanisms of these enzymes.
Serine hydroxymethyltransferase (SHMT) is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. wikipedia.org This reaction is a cornerstone of one-carbon metabolism. nih.gov Humans possess both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.govmdpi.com
This compound has been shown to be a substrate for SHMT. The enzyme catalyzes the cleavage of this compound to D-alanine and formaldehyde (B43269). This reaction demonstrates the enzyme's ability to accommodate a substituted amino acid and provides a model for understanding the retro-aldol cleavage mechanism. The interaction of this compound with SHMT has been a valuable tool in studying the enzyme's substrate specificity and the role of the alpha-substituent in catalysis. Additionally, some studies have explored analogs of this compound as potential inhibitors of SHMT, which is a target for cancer therapy due to its role in nucleotide synthesis. researchgate.net
| Enzyme | Interaction Type | Products of Reaction | Significance |
|---|---|---|---|
| Serine Hydroxymethyltransferase (SHMT) | Substrate | D-Alanine and Formaldehyde | Elucidates the enzyme's retro-aldol cleavage mechanism and substrate specificity. |
Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism. wikipedia.orgnih.gov It catalyzes the transfer of the gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.org This process is important for salvaging amino acids, particularly cysteine. nih.gov
This compound can act as an acceptor of the gamma-glutamyl group in the reaction catalyzed by GGT. The efficiency of this compound as an acceptor provides information about the structural requirements of the acceptor-binding site of the enzyme. By comparing the kinetics of the reaction with different amino acid acceptors, including this compound, researchers can map the active site and understand the factors that govern substrate recognition and catalysis.
| Enzyme | Interaction Type | Role of this compound | Significance |
|---|---|---|---|
| Gamma-Glutamyl Transpeptidase (GGT) | Substrate | Acceptor of the gamma-glutamyl group | Helps to characterize the acceptor-binding site of the enzyme. |
Serine racemase is a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the synthesis of D-serine from L-serine. nih.govnih.gov D-serine is an important neuromodulator that acts as a co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors in the brain. nih.govresearchgate.net The enzyme can also catalyze the elimination of water from serine to produce pyruvate (B1213749) and ammonia. wikipedia.org
Studies have shown that this compound can act as a substrate for serine racemase. The enzyme catalyzes the β-elimination of the hydroxyl group from this compound, leading to the formation of pyruvate and ammonia. This reaction is analogous to the elimination reaction that the enzyme performs on its natural substrate, serine. The use of this compound in these studies helps to dissect the different catalytic activities of serine racemase and to understand how the enzyme handles substrates with modifications at the alpha-carbon.
| Enzyme | Interaction Type | Reaction Catalyzed | Significance |
|---|---|---|---|
| Serine Racemase | Substrate | β-elimination to form pyruvate and ammonia | Aids in understanding the catalytic mechanism and substrate specificity of the enzyme. |
Effects on Enzymatic Activity of Serine Dehydratase
Research on serine dehydratase has identified L-threonine as a competitive inhibitor. wikipedia.org Additionally, hormones such as insulin (B600854) and glucagon (B607659) are known to regulate its activity. wikipedia.orgdrugbank.com However, a thorough review of existing research reveals a lack of data on whether this compound acts as a substrate, an inhibitor (competitive, non-competitive, or uncompetitive), or an allosteric modulator of serine dehydratase.
This compound as a Metabolite and Biomarker
Identification in Metabolomic Studies of Neurological Conditions
Despite the increasing use of metabolomics to identify biomarkers for various neurological disorders, there is a notable absence of this compound in the reported findings of such studies. nih.gov Comprehensive metabolomic analyses of cerebrospinal fluid (CSF) and serum from patients with conditions like Alzheimer's disease, Parkinson's disease, and multiple sclerosis have identified numerous metabolic alterations. nih.govammes.orgmeassociation.org.uknih.govnih.govmdpi.comresearchgate.net These studies have highlighted changes in the levels of other amino acids, including D-serine, and various other small molecules. nih.gov However, this compound has not been identified as a significantly altered metabolite in the context of these neurological conditions in the reviewed literature. Therefore, its role, if any, as a metabolite or biomarker in the central nervous system and its potential association with neurological diseases remain unknown.
Potential as a Biomarker for Intervertebral Disc Degeneration
Current research into biomarkers for intervertebral disc degeneration (IVDD) has explored a range of molecules, including inflammatory markers and products of extracellular matrix degradation. nih.govnih.gov Metabolomic studies have also begun to shed light on the metabolic changes that occur during the degenerative process. mdpi.com However, based on the available scientific literature, this compound has not been identified as a potential biomarker for intervertebral disc degeneration. nih.govnih.govmdpi.comnih.govnih.govdovepress.comucsf.edumdpi.comescholarship.org Investigations into the metabolomic profiles of degenerated disc tissue have not reported the presence or any significant alteration in the levels of this compound. As such, there is currently no scientific evidence to support a role for this compound in the diagnosis, prognosis, or monitoring of IVDD.
Microbial Metabolic Production and Interconnections
This compound is known to be produced through microbial metabolic pathways. Specific bacterial species, including Ralstonia sp. strain AJ110405 and Variovorax paradoxus AJ110406, have been identified as capable of producing this compound. seattleu.edunih.govnih.govasm.org The key enzyme responsible for this synthesis is α-methylserine aldolase (B8822740). seattleu.edunih.govnih.govasm.org
This enzyme catalyzes the reversible aldol (B89426) reaction between L-alanine and formaldehyde to produce α-methyl-L-serine. seattleu.edunih.govnih.govasm.org The reaction is dependent on pyridoxal 5'-phosphate (PLP) as a cofactor but does not require tetrahydrofolate. nih.govasm.org The enzyme exhibits stereospecificity, utilizing L-alanine as the substrate for the synthesis reaction, while D-alanine is not a substrate. nih.gov Interestingly, the degradation of α-methyl-L-serine by this enzyme yields L-alanine and formaldehyde, but it does not act on α-methyl-D-serine, L-serine, or D-serine. nih.gov
The metabolic interconnection of this compound production is linked to central carbon metabolism through its precursors, L-alanine and formaldehyde. L-alanine is typically synthesized from pyruvate via transamination. agriculturejournals.cznih.govmdpi.comresearchgate.net Pyruvate itself is a central metabolite derived from glycolysis. mdpi.com Formaldehyde can be generated through various one-carbon metabolic pathways within the microorganisms.
The enzymatic synthesis of α-methyl-L-serine can be inhibited by an excess of one of its substrates, formaldehyde. nih.gov This highlights a potential regulatory mechanism within the microbial metabolic network. The gene encoding α-methylserine aldolase from Ralstonia sp. has been cloned and expressed in Escherichia coli, enabling the use of whole-cell catalysts for the efficient production of optically pure α-methyl-L-serine. seattleu.edunih.govnih.gov
Interactive Data Table: Microbial Production of this compound
| Microorganism | Enzyme | Substrates | Product | Cofactor |
| Ralstonia sp. strain AJ110405 | α-methylserine aldolase | L-alanine, Formaldehyde | α-methyl-L-serine | Pyridoxal 5'-phosphate (PLP) |
| Variovorax paradoxus AJ110406 | α-methylserine aldolase | L-alanine, Formaldehyde | α-methyl-L-serine | Pyridoxal 5'-phosphate (PLP) |
| Bosea sp. strain AJ110407 | α-methylserine aldolase | L-alanine, Formaldehyde | α-methyl-L-serine | Pyridoxal 5'-phosphate (PLP) |
Applications of 2 Methylserine in Medicinal Chemistry and Drug Discovery Research
Design and Synthesis of Peptidomimetics and Constrained Peptides
The incorporation of 2-methylserine into peptide structures is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. slideshare.net Small peptides often suffer from low stability due to their flexibility and susceptibility to enzymatic degradation. nih.govnih.gov Introducing conformational constraints can address these limitations, leading to more stable and biologically active compounds. slideshare.net
The α,α-disubstituted nature of this compound plays a crucial role in restricting the conformational freedom of the peptide backbone. researchgate.net This structural rigidity helps to pre-organize the peptide into a specific bioactive conformation, which can lead to enhanced binding affinity for its biological target. Furthermore, the steric hindrance provided by the α-methyl group can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the metabolic stability of the peptidomimetic in biological systems. nih.govnih.gov
Cyclic sulfamidates derived from this compound have been identified as excellent precursors for synthesizing a variety of unnatural α,α-disubstituted amino acid derivatives. researchgate.net This synthetic versatility allows for the creation of diverse peptidomimetic structures. The synthesis of glycopeptides containing this compound is another area of focus, as these constrained glycopeptides are valuable tools for studying the conformational requirements of receptor and enzyme binding. unirioja.es
The β-turn is a common secondary structure motif in proteins and peptides where the polypeptide chain reverses its direction. nih.govnih.gov This structure is often critical for molecular recognition, particularly in peptide-receptor interactions. nih.gov The conformational constraints imposed by this compound give it a high propensity to induce β-turn structures within a peptide sequence. explorationpub.com
A conformational analysis of a peptide containing α-methylserine (MeSer) revealed that it exists in an equilibrium of conformations, including a significant population of β-turns (around 30%) in an aqueous solution. acs.org This ability to stabilize a β-turn makes this compound a valuable building block in the design of receptor ligands. By mimicking the β-turn pharmacophore of an endogenous peptide ligand, small molecules or modified peptides incorporating this compound can be designed to bind to and modulate the activity of receptors, such as G-protein coupled receptors (GPCRs). nih.govnih.gov
However, the modification does not universally lead to enhanced activity. For instance, in one study, peptides modified with α-substituted serine analogs, designed to be presented by Major Histocompatibility Complex (MHC) molecules, showed a decreased ability to stabilize the MHC complexes and were less well-recognized by T-cells compared to the native peptide. researchgate.net This finding underscores that while this compound is a powerful tool for conformational control, the resulting biological outcome is highly dependent on the specific structural requirements of the target protein-peptide interaction. A study on a peptide containing the sequence threonine-alanine-alanine showed that replacing threonine with α-methylserine led to a mix of extended and β-turn conformations. acs.org
| Finding | Influence of this compound (MeSer) | Source(s) |
| Conformational Propensity | High tendency to induce β-turns and 3(10)-helices. | explorationpub.com |
| Conformational Equilibrium | In aqueous solution, a MeSer-containing peptide showed a mix of extended conformations (70%) and β-turn conformations (30%). | acs.org |
| Biological Activity Modulation | Peptides modified with α-substituted serine analogs showed decreased ability to stabilize MHC class I complexes and reduced recognition by T-cells. | researchgate.net |
| Glycosylation Effects | β-O-glycosylation of a MeSer-containing peptide resulted in a high degree of backbone flexibility, in contrast to the folded structures induced in the natural threonine-containing counterpart. | acs.org |
Development of Therapeutic Agents and Probes
The unique properties of this compound have been exploited in the development of potential therapeutic agents for a range of conditions. Its ability to constrain conformation and enhance stability makes it an attractive component in rational drug design.
Research has led to the synthesis and evaluation of derivatives of (R)-O-methylserine for anticonvulsant activity. capes.gov.brresearchgate.net An efficient synthesis process starting from (R)-Cbz-serine was developed to produce several derivatives with minimal racemization. capes.gov.br Among the compounds tested, (R)-N-benzyl-2-acetamido-3-methoxypropionamide was identified as a potent anticonvulsant agent. capes.gov.brresearchgate.net This highlights the potential of using the this compound scaffold to develop new treatments for seizure disorders.
| Compound Name | Starting Material | Reported Activity | Source(s) |
| (R)-N-benzyl-2-amino-3-methoxypropionamide | (R)-Cbz-serine | Intermediate in the synthesis of the potent anticonvulsant. | capes.gov.br |
| 2-acetamido-3-methoxypropionic acid | (R)-Cbz-serine | Intermediate in the synthesis of the potent anticonvulsant. | capes.gov.br |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | (R)-Cbz-serine | Potent anticonvulsant activity. | capes.gov.brresearchgate.net |
Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. frontiersin.orgfrontiersin.org However, targeting PPIs with small molecules is challenging due to the large, flat, and featureless nature of the interaction surfaces. A promising strategy is to develop peptide-based inhibitors that mimic a key structural motif, such as an α-helix or β-turn, from one of the binding partners. frontiersin.org
The ability of this compound to stabilize specific secondary structures like β-turns and helices makes it an ideal building block for designing such peptidomimetic inhibitors. explorationpub.com By incorporating this compound into a peptide sequence, it is possible to create a more rigid, stable analogue that mimics the binding epitope of a protein. This constrained conformation can disrupt the native PPI, offering a therapeutic effect. For example, this approach could be applied to well-known PPI targets like the p53-MDM2 interaction or the regulation of apoptosis by the Bcl-2 protein family, where specific helical domains (like the BH3 domain) are crucial for the interaction. frontiersin.org
Use in Cancer Vaccine Candidates and Immunogenic Domains
The incorporation of unnatural amino acids into peptide antigens is a strategy employed in the development of cancer vaccines to enhance their stability and immunogenicity. This compound, in its α-methylserine form, has been integrated into vaccine candidates targeting Mucin-1 (MUC1), a glycoprotein (B1211001) that is overexpressed and abnormally glycosylated in many cancers, including adenocarcinomas. researchgate.netnih.govuu.nl This aberrant expression exposes new epitopes on the cancer cells, making MUC1 a prime target for immunotherapy. uu.nl
Researchers have synthesized tripartite cancer vaccine candidates that include a MUC1 glycopeptide fragment containing α-methylserine at the most immunogenic domain. researchgate.netnih.govrsc.org The rationale for using α-methylserine is that the methyl group at the alpha-carbon can protect the peptide backbone from enzymatic degradation, a common issue with natural peptide vaccines. nih.govunirioja.es Studies have confirmed that the peptide backbone of a vaccine with α-methylserine is more resistant to enzymatic degradation compared to its natural counterpart containing threonine. nih.govrsc.org
In preclinical studies using transgenic mice, these synthetic vaccines, where the unnatural amino acid is glycosylated with N-acetylgalactosamine (GalNAc), have been shown to elicit potent antibody responses. researchgate.netnih.gov These antibodies were capable of recognizing not only the synthetic glycopeptide but also the natural MUC1 antigen present on the surface of cancer cells. nih.govrsc.org However, despite the enhanced stability and ability to present a bioactive conformation, the immune response elicited by the unnatural vaccine was not found to be superior to a similar vaccine containing the natural amino acid threonine. nih.govrsc.org Conformational studies suggest that while the peptide structure is stabilized, the presentation and dynamics of the crucial sugar moiety might be altered, which plays a critical role in immune recognition. nih.gov This highlights the complexity of vaccine design, where stability must be balanced with the precise conformational mimicry of the natural tumor-associated antigen. uu.nl
| Vaccine Component | Key Feature | Observed Outcome in Preclinical Models | Reference |
| MUC1 Glycopeptide with α-Methylserine | Incorporation of an unnatural amino acid | Increased resistance to enzymatic degradation. nih.govrsc.org | nih.gov, rsc.org |
| GalNAc-glycosylated α-Methylserine | Mimics tumor-associated carbohydrate antigen (TACA) | Elicits potent antibody responses in transgenic mice. researchgate.netnih.gov | researchgate.net, nih.gov |
| Complete Tripartite Vaccine | Contains immunogenic peptide, T-helper epitope, and adjuvant | Antibodies recognize both synthetic and native MUC1 on cancer cells. nih.govrsc.org | nih.gov, rsc.org |
| Comparison with Natural Threonine Vaccine | Evaluation of immunogenicity | Immune response was not improved compared to the natural vaccine. nih.govrsc.org | nih.gov, rsc.org |
Exploration in Osteoporosis Treatment (e.g., Oleoyl (B10858665) α-Methyl Serine)
This compound derivatives are being investigated for their therapeutic potential in bone diseases like osteoporosis. One such derivative, oleoyl α-methyl serine (designated HU-671), has shown significant promise in preclinical studies. researchgate.netmdpi.com It is a methylated derivative of oleoyl serine (OS), an endogenous fatty acyl amide found in bone that has demonstrated anti-osteoporotic effects. researchgate.netnih.gov The methylation at the alpha position of serine is intended to hinder hydrolysis by amidases in the body, thereby prolonging the compound's skeletal activity. researchgate.netnih.gov
In studies using an ovariectomized (OVX) mouse model, which mimics postmenopausal osteoporosis, HU-671 demonstrated enhanced efficacy in reversing bone loss compared to the parent compound, oleoyl serine. researchgate.netmdpi.com Daily treatment with HU-671 was found to completely rescue bone loss, an effect also seen with OS but achieved at a much lower dose for HU-671. researchgate.netmdpi.com The most effective dose for HU-671 was found to be 0.5 mg/kg/day, which is an order of magnitude lower than that required for OS. researchgate.netmdpi.com
The mechanism behind this enhanced bone density involves both an increase in bone formation and a decrease in bone resorption. researchgate.netmdpi.com Specifically, micro-computed tomography (µCT) and histomorphometry analyses revealed that the increased bone volume density was primarily due to enhanced trabecular thickness and number. researchgate.netnih.gov Furthermore, HU-671 was shown to stimulate osteoblast proliferation and activity while inhibiting osteoclastogenesis and osteoclast activity. mdpi.com It also reversed bone marrow adiposity, which is often associated with osteoporosis. researchgate.netmdpi.com These findings suggest that methylation interferes with the metabolism of oleoyl serine, enhancing its availability and effects on target cells, making oleoyl α-methyl serine a promising candidate for further development as an anti-osteoporotic therapy. researchgate.netmdpi.com
| Compound | Animal Model | Key Findings | Mechanism of Action | Reference |
| Oleoyl α-Methyl Serine (HU-671) | Ovariectomized (OVX) mice | Completely rescued bone loss at 0.5 mg/kg/day. researchgate.netmdpi.com | Increased bone formation, decreased bone resorption, reversal of bone marrow adiposity. researchgate.netmdpi.com | researchgate.net, mdpi.com |
| Oleoyl Serine (OS) | Ovariectomized (OVX) mice | Rescued bone loss at a higher dose than HU-671. | Anti-osteoporotic effect. researchgate.netsciencedaily.com | researchgate.net, sciencedaily.com |
| 2-Methyl-oleoyl serine (HU-681) | Ovariectomized (OVX) mice | Showed only a partial effect on rescuing bone loss. researchgate.netnih.gov | Less effective than OS and HU-671. researchgate.netnih.gov | researchgate.net, nih.gov |
Radiopharmaceutical Research and Imaging Agents
Synthesis and Evaluation of Radiolabeled 2-Amino-3-fluoro-2-methylpropanoic Acid (FAMP) Derivatives
Radiolabeled amino acids are a critical class of tracers for positron emission tomography (PET) in oncology, designed to target the increased amino acid metabolism in tumor cells. nih.govacs.orgnih.gov Derivatives of this compound are central to the synthesis of some of these imaging agents. Specifically, enantiomerically pure (S)- and (R)-α-methyl-serine serve as starting materials for the synthesis of the enantiomers of 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP), a fluorinated analog of α-aminoisobutyric acid (AIB). acs.orgnih.gov
The synthesis of [¹⁸F]FAMP involves a multi-step process that has been refined to improve efficiency. acs.orgnih.gov An improved method starts from commercially available (S)- or (R)-α-methyl-serine to create cyclic sulfamidate precursors. nih.govnih.gov The key step is the no-carrier-added nucleophilic substitution with fluorine-18 (B77423) ([¹⁸F]F⁻), which displaces the cyclic sulfamidate to introduce the radioisotope. nih.govnih.gov This radiosynthesis method has been reported to produce both (R)- and (S)-[¹⁸F]FAMP with high radiochemical purity (over 99%) and good decay-corrected radiochemical yields, typically ranging from 52% to 66%. nih.govvulcanchem.com
The evaluation of these radiolabeled compounds has demonstrated their potential as PET imaging agents for detecting tumors, particularly intracranial neoplasms. nih.govnih.govresearchgate.net The rationale is that non-natural amino acids like FAMP are not metabolized and incorporated into proteins, allowing them to accumulate in tumor cells that exhibit upregulated amino acid transport systems. nih.gov Biodistribution studies in animal models have shown that [¹⁸F]FAMP derivatives can lead to high tumor-to-normal brain tissue ratios, a crucial characteristic for effective brain tumor imaging. nih.govvulcanchem.com
| Radiotracer | Precursor | Synthesis Method | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Reference |
| (R)- and (S)-[¹⁸F]FAMP | Cyclic sulfamidate from (R)- or (S)-α-methyl-serine | No-carrier-added nucleophilic [¹⁸F]fluorination | 52–66% | >99% | vulcanchem.com, nih.gov |
| [¹⁸F]N-MeFAMP | Cyclic sulfamidate precursor | No-carrier-added nucleophilic substitution | >78% | >99% | nih.gov |
Investigation of Amino Acid Transport Mechanisms in Neoplastic Tissues
The utility of [¹⁸F]FAMP and its analogs as tumor imaging agents is intrinsically linked to their interaction with amino acid transport systems, which are frequently overexpressed in neoplastic tissues to meet the high nutrient demand of proliferating cancer cells. acs.orgfrontiersin.orgdoctaris.com Research has focused on elucidating which specific transporters are responsible for the uptake of these radiotracers into tumors.
In vitro cell uptake assays using rat 9L gliosarcoma cells have been instrumental in this investigation. nih.govvulcanchem.com These studies have shown that [¹⁸F]FAMP enantiomers are substrates for amino acid transport systems and enter tumor cells, at least in part, via the sodium-dependent System A amino acid transporter. nih.govvulcanchem.com The uptake can be inhibited by MeAIB, a selective competitive inhibitor of System A transport. nih.gov Non-natural amino acids are often transported by both the L-type and the energy-dependent A-type transporters, which can lead to high intracellular accumulation. nih.gov
Biodistribution studies in rats with intracranial 9L tumors have confirmed the high uptake of these tracers in neoplastic tissue. nih.govvulcanchem.com Both (R)- and (S)-[¹⁸F]FAMP demonstrated high tumor-to-normal brain ratios, ranging from 20:1 to 115:1. nih.govvulcanchem.com This excellent contrast is due to the low physiological uptake in healthy brain tissue and high accumulation in the tumor. nih.gov Interestingly, the (R)-enantiomer of [¹⁸F]FAMP showed higher tumor uptake in vivo compared to the (S)-enantiomer. nih.gov This detailed understanding of transport mechanisms is vital for the rational design of new amino acid-based radiopharmaceuticals with improved selectivity and uptake in tumors. nih.govthno.org
| Radiotracer | Cell Line | Transport System(s) Implicated | Key Finding | Reference |
| (R)- and (S)-[¹⁸F]FAMP | 9L rat gliosarcoma | System A | Uptake is partially mediated by System A transport. | vulcanchem.com, nih.gov |
| [¹⁸F]FAMP | 9L rat gliosarcoma | System A, System L | High tumor-to-normal brain ratios (20:1 to 115:1) in vivo. nih.govvulcanchem.com | vulcanchem.com, nih.gov |
| [¹⁸F]N-MeFAMP | 9L rat gliosarcoma | System A (higher specificity than FAMP) | Achieved a tumor vs normal brain ratio of 104:1 at 60 min post-injection. | researchgate.net |
| (S)-[¹⁸F]FAMPe | Mouse DBT glioma | System L, other non-System A transporters | Enters cells via sodium-independent System L. | osti.gov |
Analytical Methodologies for 2 Methylserine Research
Chiral Analysis and Enantiomeric Excess Determination
The chemical compound 2-methylserine, an analogue of serine, possesses a chiral center at its α-carbon (C2), resulting in the existence of two enantiomers: (R)-2-methylserine and (S)-2-methylserine. The precise determination of the enantiomeric composition, particularly the enantiomeric excess (ee), is crucial for understanding its synthesis, biological activity, and application in stereoselective processes. Various analytical methodologies have been employed to achieve this, primarily relying on chromatographic techniques, spectroscopic analysis, and derivatization strategies.
Chromatographic Techniques for Enantiomeric Separation
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as a cornerstone for the enantiomeric separation and quantification of this compound derivatives. These CSPs are designed to interact differentially with the enantiomers, enabling their separation.
Chiral Stationary Phases (CSPs): Several types of CSPs have demonstrated efficacy in separating this compound enantiomers or their derivatives. For instance, columns such as CHIRAL-AGP have been successfully employed for the chiral separation of N-benzoyl-2-methylserine, using a mobile phase consisting of 20 mM ammonium (B1175870) acetate (B1210297) buffer at pH 4.1, with detection at 225 nm and a flow rate of 0.80 mL/min chromtech.net.au. Another study utilized a Chiralcel®OD column with a mobile phase of hexane/isopropanol (95:5) at a flow rate of 0.5 mL/min to separate enantiomers of various α-methylserine derivatives, including oxazolones and esters, providing distinct retention times for each enantiomer lodz.pl. Furthermore, norvancomycin-bonded CSPs (NVC-CSP) have been applied in reversed-phase HPLC for the chiral separation of dansyl-amino acid derivatives, with mobile phase parameters like organic modifier concentration, pH, and temperature being critical for optimizing retention and enantioselectivity nih.gov.
Derivatization Strategies: In some cases, direct separation of this compound can be challenging. Derivatization, such as forming N-benzoyl or dansyl derivatives, can enhance chromatographic behavior and chiral recognition chromtech.net.aulodz.plnih.gov. Alternatively, chiral derivatization reagents can convert enantiomers into diastereomers, which can then be separated using conventional achiral HPLC columns sigmaaldrich.com. For example, Mosher's amide derivatives have been analyzed using ¹H and ¹⁹F NMR to assess stereochemical integrity, indicating no significant epimerization acs.org.
Spectroscopic Methods for Chiral Analysis
Spectroscopic techniques play a vital role in confirming the stereochemical configuration and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR provide structural information, chiral analysis often requires specialized NMR techniques. The use of chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's amides) allows for the differentiation of enantiomers through distinct NMR signals, facilitating the determination of enantiomeric excess acs.org.
Optical Rotation and Polarimetry: Optical rotation is a fundamental chiroptical property that directly reflects the enantiomeric composition of a chiral substance. The observed specific rotation of a sample can be compared to the known specific rotation of the pure enantiomer to calculate the enantiomeric excess unacademy.com. For instance, monitoring optical rotation ([α]²⁵D ≈ +30.5°) has been used to confirm the enantiopurity of synthesized this compound derivatives unirioja.es. Polarimetric detection, often employed in conjunction with HPLC, offers high sensitivity for quantifying enantiomeric mixtures, even when chromatographic resolution is suboptimal nih.gov. Circular Dichroism (CD) spectroscopy can also be utilized to confirm the maintenance of chirality during synthetic transformations, as differing stereochemistry can lead to distinct CD spectra nih.gov.
Other Analytical Approaches
Beyond chromatography and direct spectroscopy, other methods contribute to chiral analysis:
Diastereomeric Salt Resolution: A classical approach involves forming diastereomeric salts by reacting racemic this compound derivatives with a chiral resolving agent (e.g., (1S)-(+)-camphorsulfonate). These diastereomeric salts can often be separated by fractional crystallization, allowing for the isolation of enantiomerically pure compounds researchgate.netacs.org.
Mass Spectrometry (MS): Advanced MS techniques, such as ion/molecule reactions with cyclodextrins in the gas phase, have been explored for determining enantiomeric excess by exploiting differences in reaction rates based on chirality ucdavis.edu.
Stereoselective Synthesis and Verification: Methods like Sharpless asymmetric synthesis (e.g., asymmetric dihydroxylation or amino-hydroxylation) are employed to produce enantiomerically pure this compound. The enantiomeric purity of the synthesized products is then typically verified using chiral HPLC or optical rotation measurements unirioja.esresearchgate.net.
Table 1: Representative HPLC Methods for this compound Enantiomer Separation
| Analyte/Derivative | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Reference |
| N-benzoyl-2-methylserine | CHIRAL-AGP 100x4.0 mm + CHIRAL-AGP 10x4.0 mm | 20 mM ammonium acetate buffer pH 4.1 | 0.80 | 225 nm | Not specified | chromtech.net.au |
| Oxazolone (B7731731) (±)-3 | Chiralcel®OD | Hexane/Isopropanol (95:5) | 0.5 | Not specified | 27.2 (R), 28.3 (S) | lodz.pl |
| Acetylated oxazolone (±)-4 | Chiralcel®OD | Hexane/Isopropanol (95:5) | 0.5 | Not specified | 11.9, 15.5 | lodz.pl |
| Ester (±)-5 | Chiralcel®OD | Hexane/Isopropanol (95:5) | 0.5 | Not specified | 39.7 (S), 43.3 (R) | lodz.pl |
| Acetylated ester (±)-6 | Chiralcel®OD | Hexane/Isopropanol (95:5) | 0.5 | Not specified | 25.5 (R), 32.2 (S) | lodz.pl |
| Dansyl-amino acids | Norvancomycin-bonded CSP (NVC-CSP) | Reversed-phase mode (variable parameters) | Not specified | Not specified | Varies | nih.gov |
Table 2: Methods for Enantiomeric Excess (ee) Determination and Verification
| Method | Principle | Application to this compound (or derivatives) | Reference |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Separation of derivatives chromtech.net.aulodz.plnih.govcsfarmacie.cz. | chromtech.net.aulodz.plnih.govcsfarmacie.cz |
| Chiral HPLC with Chiroptical Detectors (CD/Polarimetry) | HPLC separation coupled with Circular Dichroism (CD) or Polarimetric (OR) detection for ee quantification without pure standards nih.govuma.es. CD confirms stereochemical integrity nih.gov. | General principle, applicable. | nih.govnih.govuma.es |
| NMR Spectroscopy (with chiral auxiliaries/derivatization) | Formation of diastereomers (e.g., Mosher's amide) or use of chiral shift reagents to differentiate enantiomers via distinct NMR signals acs.org. | Indirect assessment of stereochemical integrity acs.org. | acs.org |
| Optical Rotation | Measurement of light rotation to calculate ee by comparison with pure enantiomer's specific rotation unacademy.com. | Used to confirm enantiopurity unirioja.es. | unacademy.comunirioja.es |
| Diastereomeric Salt Resolution | Formation and separation of diastereomeric salts with a chiral resolving agent (e.g., crystallization) to isolate enantiomers. | Resolution of this compound methyl ester researchgate.netacs.org. | researchgate.netacs.org |
| Mass Spectrometry (MS) with β-cyclodextrin | Gas-phase ion/molecule reactions where guest exchange rates vary with chirality ucdavis.edu. | Potential method for ee determination. | ucdavis.edu |
| Stereoselective Synthesis Verification | Methods like Sharpless asymmetric synthesis yield enantiopure products, with ee confirmed by chiral HPLC or optical rotation unirioja.esresearchgate.net. | Synthesis of enantiopure this compound unirioja.esresearchgate.net. | unirioja.esresearchgate.net |
Compound Names List:
this compound
(R)-2-Methylserine
(S)-2-Methylserine
N-Methyl-L-serine
N-benzoyl-2-methylserine
Dansyl-amino acids
Mosher's amide
Advanced Research Perspectives and Future Directions
Q & A
What experimental strategies are recommended to confirm 2-methylserine's role as an intermediate in bacterial metabolic pathways?
Answer: To validate its intermediacy, isotopic labeling (e.g., ¹⁴C or ¹³C tracing) coupled with enzyme activity assays (e.g., transaminase or decarboxylase assays) can track its conversion into downstream metabolites. For example, in The Bacterial Catabolism of 2-Methylalanine, acetonitrile was identified as a catabolic product via comparative oxidation studies of adapted vs. non-adapted bacterial cells . Pathway inhibition studies (e.g., using metabolic inhibitors) and genetic knockout models (e.g., disrupting candidate genes in the proposed pathway) can further isolate its role. Data should be cross-validated using HPLC or GC-MS to quantify intermediate accumulation or depletion .
How can researchers address contradictions in reported catabolic pathways involving this compound?
Answer: Contradictions may arise from species-specific enzymatic machinery or experimental conditions (e.g., substrate concentration, pH). A systematic approach includes:
- Comparative metabolomics : Analyze pathway flux across different bacterial strains using LC-MS/MS .
- Enzyme specificity assays : Test candidate enzymes (e.g., transaminases) for activity against this compound and competing substrates .
- Replication studies : Reproduce prior experiments under identical conditions (e.g., oxygen levels, growth media) to isolate variables .
Evidence from The Bacterial Catabolism of 2-Methylalanine highlights the need to exclude alternative intermediates (e.g., 2-hydroxyisobutyric acid) through oxidation rate comparisons .
What analytical methods are optimal for detecting and quantifying this compound in complex biological matrices?
Answer:
- Chromatography : Reverse-phase HPLC with pre-column derivatization (e.g., using o-phthalaldehyde) enhances sensitivity for low-concentration samples .
- Mass spectrometry : LC-ESI-MS/MS in multiple reaction monitoring (MRM) mode provides specificity, particularly when distinguishing this compound from structural analogs like homoserine .
- Nuclear magnetic resonance (NMR) : ¹H/¹³C NMR can resolve stereochemical ambiguities and confirm purity, though it requires milligram-scale samples .
Standardize protocols using spiked recovery experiments to validate accuracy and precision .
How should researchers design synthesis protocols for this compound to ensure reproducibility?
Answer:
- Enzymatic synthesis : Utilize recombinant serine hydroxymethyltransferase (SHMT) or engineered transaminases to catalyze methyl group transfer to serine .
- Chemical synthesis : Opt for stereoselective methods, such as asymmetric alkylation of glycine equivalents, to avoid racemization. Purify via recrystallization or preparative HPLC .
- Documentation : Provide detailed reaction conditions (temperature, pH, solvent ratios) and characterization data (e.g., NMR spectra, melting points) in supplementary materials .
Cross-reference synthetic yields with literature values (e.g., The Bacterial Catabolism of 2-Methylalanine reports pathway-specific yields under varying aeration) .
What hypotheses could explain the limited detection of this compound in eukaryotic systems compared to prokaryotes?
Answer: Potential hypotheses include:
- Evolutionary divergence : Eukaryotes may lack specific transporters or enzymes (e.g., methyltransferases) required for this compound biosynthesis or uptake .
- Regulatory mechanisms : Feedback inhibition by downstream metabolites (e.g., threonine) could suppress its accumulation .
- Analytical limitations : Low abundance or rapid turnover in eukaryotes may evade detection thresholds.
Test these via heterologous expression (e.g., expressing prokaryotic methyltransferase genes in yeast) or stable isotope-assisted metabolomics to trace transient pools .
How can researchers ensure the validity of this compound-related data when primary literature is sparse?
Answer:
- Triangulate evidence : Cross-validate findings using orthogonal methods (e.g., enzymatic assays + MS) .
- Leverage structural analogs : Compare properties with well-studied compounds like homoserine to infer reactivity or stability .
- Pre-register studies : Outline hypotheses and methodologies in advance to reduce bias, as recommended in Research Methods, Design, and Analysis .
- Collaborative replication : Partner with independent labs to verify critical results .
What experimental controls are essential when studying this compound's stability under physiological conditions?
Answer:
- Negative controls : Incubate samples without enzymes or cells to assess non-biological degradation .
- Positive controls : Include known stable analogs (e.g., serine) to benchmark degradation rates .
- Environmental controls : Monitor temperature, pH, and oxygen levels, as this compound may oxidize under aerobic conditions .
Document stability via time-course assays and report half-life calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
